

In Silico Toxicity Profile of 2-chloro-N-propylacetamide: A Comparative Analysis

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Compound of Interest

Compound Name: 2-chloro-N-propylacetamide

Cat. No.: B077628

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An objective comparison of computationally predicted toxicity for **2-chloro-N-propylacetamide** against established experimental data for related chloroacetanilide herbicides.

This guide provides a comprehensive overview of the in silico predicted toxicity of **2-chloro-N-propylacetamide**, a member of the chloroacetanilide class of herbicides. For researchers, scientists, and drug development professionals, this comparative analysis offers valuable insights into the potential toxicological profile of this compound. By juxtaposing the computationally generated data with existing experimental toxicity data for structurally similar and widely studied herbicides—alachlor, butachlor, and propachlor—this document aims to provide a robust framework for early-stage hazard assessment.

The following sections detail the predicted toxicity endpoints for **2-chloro-N-propylacetamide**, a summary of experimental data for comparator compounds, detailed experimental protocols for key toxicity assays, and visualizations of the predictive workflow and a relevant toxicity pathway.

Comparative Toxicity Data

The tables below summarize the in silico toxicity predictions for **2-chloro-N-propylacetamide** and the corresponding experimental data for the comparator herbicides.

Table 1: Acute Oral Toxicity

Compound	Prediction/Test Type	Species	LD50 (mg/kg)	Toxicity Class
2-chloro-N-propylacetamide	In silico (ProTox-II)	Rat	300	3 (Toxic)
2-chloro-N-propylacetamide	In silico (T.E.S.T.)	Rat	547.6	4 (Harmful)
Alachlor	Experimental	Rat	930 - 1350[1]	4 (Harmful)
Butachlor	Experimental	Rat	2000	4 (Harmful)
Propachlor	Experimental	Rat	1800[2]	4 (Harmful)

Table 2: Mutagenicity (Ames Test)

Compound	Prediction/Test Type	Result
2-chloro-N-propylacetamide	In silico (General Prediction)	Predicted Non-mutagenic
Alachlor	Experimental	Generally Non-mutagenic in in vivo mammalian systems[3]
Butachlor	Experimental	No convincing evidence for genotoxicity in vivo
Propachlor	Experimental	Not considered to be genotoxic[4]

Table 3: Carcinogenicity

Compound	Prediction/Test Type	Result
2-chloro-N-propylacetamide	In silico (General Prediction)	Predicted Non-carcinogenic
Alachlor	Experimental	Oncogenic in rats and mice at high doses[5]
Butachlor	Experimental	Suspected carcinogen
Propachlor	Experimental	No evidence of carcinogenicity[4]

Table 4: Aquatic Toxicity

Compound	Prediction/Test Type	Species	LC50/EC50 (mg/L)
2-chloro-N-propylacetamide	In silico (T.E.S.T.)	Daphnia magna (48h)	15.8
2-chloro-N-propylacetamide	In silico (T.E.S.T.)	Fathead minnow (96h)	4.5
Alachlor	Experimental	Daphnia magna (48h)	10
Butachlor	Experimental	Daphnia magna (48h)	2.4
Propachlor	Experimental	Daphnia magna (48h)	7.8

Experimental Protocols

Detailed methodologies for the key experimental assays cited in this guide are provided below.

Acute Oral Toxicity (LD50) in Rats (as per OECD Guideline 401)

- **Test Animals:** Healthy, young adult rats of a standard laboratory strain are used. Animals are acclimatized to laboratory conditions for at least five days prior to the study.
- **Housing and Feeding:** Rats are housed in individual cages with controlled temperature and a 12-hour light/dark cycle. They are provided with standard laboratory diet and water ad libitum, with fasting overnight before dosing.
- **Dose Administration:** The test substance is administered orally by gavage in a single dose. The substance is typically dissolved or suspended in a suitable vehicle (e.g., corn oil).
- **Dose Levels:** A preliminary range-finding study is conducted to determine the appropriate dose levels for the main study. In the main study, at least three dose levels are used, spaced to produce a range of toxic effects and mortality rates.
- **Observation:** Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days after dosing.

- Necropsy: All animals (including those that die during the study and survivors at termination) are subjected to a gross necropsy.
- Data Analysis: The LD50 is calculated using a standard statistical method, such as probit analysis.

Bacterial Reverse Mutation Test (Ames Test) (as per OECD Guideline 471)

- Tester Strains: Several strains of *Salmonella typhimurium* and *Escherichia coli* are used, which are auxotrophic for histidine or tryptophan, respectively. These strains are selected to detect different types of mutations (e.g., base-pair substitutions, frameshift mutations).^{[3][6]}
- Metabolic Activation: The test is performed with and without a metabolic activation system (S9 mix), which is a liver fraction from rats pre-treated with an enzyme-inducing agent. This is to detect mutagens that require metabolic activation.^[6]
- Test Procedure (Plate Incorporation Method): The test substance, bacterial culture, and S9 mix (if used) are mixed with molten top agar and poured onto a minimal agar plate.
- Incubation: The plates are incubated at 37°C for 48-72 hours.
- Scoring: The number of revertant colonies (colonies that have regained the ability to grow in the absence of the required amino acid) is counted for each plate.
- Data Analysis: A substance is considered mutagenic if it produces a dose-related increase in the number of revertant colonies and/or a reproducible, significant increase in the number of revertants at one or more concentrations.

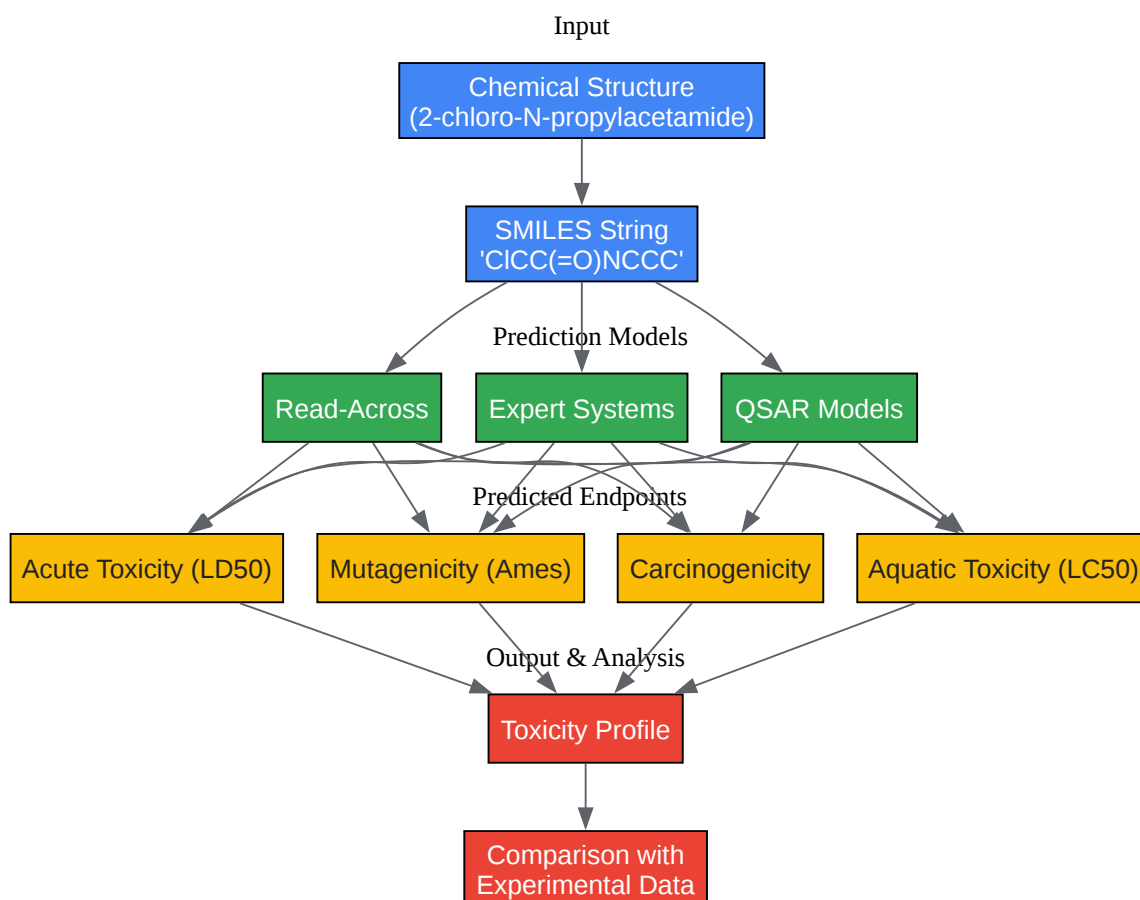
Daphnia sp. Acute Immobilisation Test (as per OECD Guideline 202)

- Test Organism: Young *Daphnia magna* (less than 24 hours old) are used.
- Test Conditions: The test is conducted in a defined aqueous medium under controlled temperature (20 ± 2°C) and light conditions (16-hour light/8-hour dark cycle).

- **Test Concentrations:** A range of at least five concentrations of the test substance is prepared. A control group (no test substance) is also included.
- **Procedure:** Daphnids are exposed to the test concentrations for 48 hours. The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation of the test vessel.^[7]
- **Data Analysis:** The EC50 (the concentration that immobilizes 50% of the daphnids) at 48 hours is determined using statistical methods.

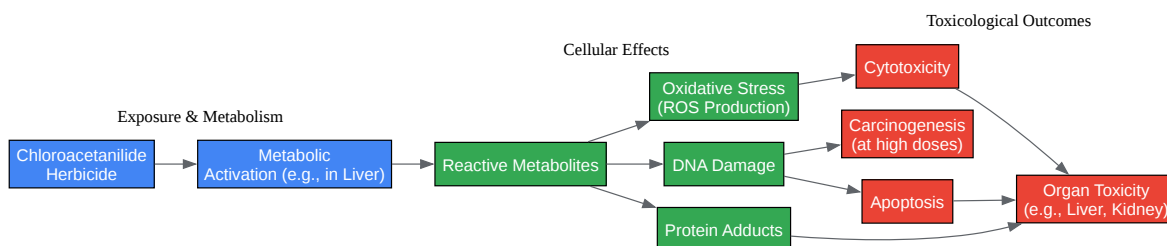
Visualizations

The following diagrams illustrate the workflow for in silico toxicity prediction and a generalized signaling pathway for chloroacetanilide herbicide toxicity.



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Caption: Workflow for in silico toxicity prediction of a chemical compound.



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Caption: Generalized signaling pathway for chloroacetanilide herbicide toxicity.

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